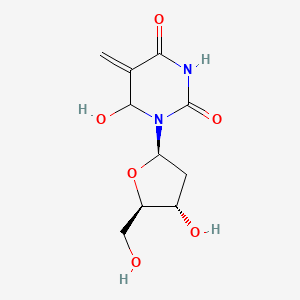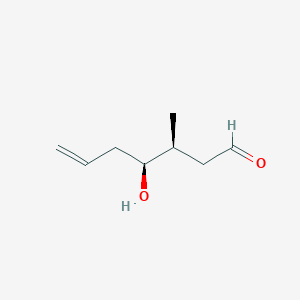![molecular formula C16H28N2SiSn B14238893 1-(tert-butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14238893.png)
1-(tert-butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that features both silyl and stannyl functional groups. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the silyl and stannyl groups. The reaction conditions often require the use of strong bases, such as butyllithium, and protective atmospheres to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps, such as chromatography, are essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(tert-Butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form organotin oxides.
Reduction: The pyrrolo[2,3-b]pyridine core can be reduced under specific conditions.
Substitution: The silyl and stannyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the stannyl group may yield organotin oxides, while substitution reactions can introduce a variety of functional groups into the molecule.
Aplicaciones Científicas De Investigación
1-(tert-Butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(tert-butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets through its silyl and stannyl groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
- 1-(tert-Butyldimethylsilyl)-3-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
- 1-(tert-Butyldimethylsilyl)-3-(trimethylgermyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness: 1-(tert-Butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both silyl and stannyl groups, which confer distinct reactivity and properties. This dual functionality allows for versatile applications in synthesis and research, distinguishing it from similar compounds that may only contain one type of functional group.
Propiedades
Fórmula molecular |
C16H28N2SiSn |
|---|---|
Peso molecular |
395.2 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-(3-trimethylstannylpyrrolo[2,3-b]pyridin-1-yl)silane |
InChI |
InChI=1S/C13H19N2Si.3CH3.Sn/c1-13(2,3)16(4,5)15-10-8-11-7-6-9-14-12(11)15;;;;/h6-7,9-10H,1-5H3;3*1H3; |
Clave InChI |
PDBOBUVVGLXHAR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)N1C=C(C2=C1N=CC=C2)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14238815.png)
![Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B14238818.png)
![2-[6-[4-(dimethylamino)-6-methylpyrimidin-2-yl]sulfanylhexylsulfanyl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B14238826.png)
![N-[2-(1H-Indol-3-yl)ethyl]-N~2~-methyl-L-alaninamide](/img/structure/B14238840.png)
![1,1'-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene}](/img/structure/B14238850.png)

![3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid](/img/structure/B14238874.png)
![3-{[4-(2-Hydroxy-2-methylpropanoyl)phenyl]sulfanyl}propanoic acid](/img/structure/B14238875.png)
![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid](/img/structure/B14238879.png)

![4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene](/img/structure/B14238894.png)



